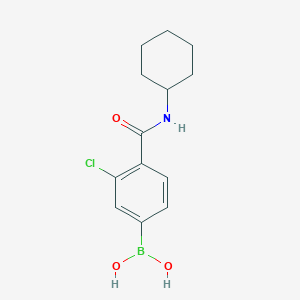

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKODTKFSLUDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656882 | |

| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-65-0 | |

| Record name | B-[3-Chloro-4-[(cyclohexylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid typically involves:

- Introduction of the cyclohexylcarbamoyl group onto a chlorophenyl precursor.

- Formation of the boronic acid functional group on the aromatic ring.

- Use of organometallic intermediates such as Grignard reagents or palladium-catalyzed cross-coupling reactions for boron incorporation.

Preparation of Chlorophenylboronic Acid Core

A fundamental step is the preparation of chlorophenylboronic acid derivatives, which serve as key intermediates.

Grignard Reaction Route

One robust method involves the formation of an aromatic Grignard reagent from chlorinated aromatic hydrocarbons, followed by reaction with boron esters:

- Magnesium chips are reacted with 1,4-dichlorobenzene under nitrogen atmosphere in a solvent such as n-butyl ether at elevated temperature (~120 °C) to form the Grignard reagent (arylmagnesium bromide).

- The Grignard reagent is then reacted at low temperature (-70 °C) with tri-n-butyl borate.

- Subsequent acidolysis with hydrochloric acid yields chlorophenylboronic acid with high purity and yield.

This method benefits from control over stoichiometry (arylmagnesium bromide to borate ratio ~1:1 to 1:1.5) and solvent choice (ethers like n-butyl ether or tetrahydrofuran) to optimize yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Mg chips + 1,4-dichlorobenzene, n-butyl ether, 120 °C, N2 atmosphere | Formation of arylmagnesium bromide (Grignard reagent) |

| 2 | Tri-n-butyl borate, -70 °C | Formation of boronate intermediate |

| 3 | 20% HCl acidolysis, room temperature | Chlorophenylboronic acid obtained |

This method is described in detail in patent CN106946915A and demonstrates high yield and purity for chlorophenylboronic acid synthesis.

Lewis Acid Catalyzed Boronation

Another synthetic approach uses chlorobenzene as the starting material:

- Chlorobenzene reacts with boron trichloride in the presence of a strong Lewis acid catalyst such as aluminum trichloride or ferric trichloride at 80–120 °C.

- This reaction produces dichloro(4-chlorophenyl)borane intermediate.

- Acid hydrolysis of this intermediate in strong acid ice water precipitates p-chlorophenylboronic acid.

This method is effective for para-substituted chlorophenylboronic acids and is detailed in patent CN111004262A.

Introduction of the Cyclohexylcarbamoyl Group

The cyclohexylcarbamoyl substituent is typically introduced via amide bond formation on the chlorophenyl ring:

- Reaction of 3-chloro-4-aminophenylboronic acid or its derivatives with cyclohexyl isocyanate or cyclohexylcarbamoyl chloride.

- Alternatively, coupling of 3-chloro-4-(carboxyphenyl)boronic acid with cyclohexylamine derivatives using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) to form the carbamoyl linkage.

While direct literature on this exact step for the title compound is limited, analogous synthetic routes for related urea or carbamoyl derivatives have been reported, involving carbodiimide-mediated coupling reactions under mild conditions in solvents like dichloromethane.

Suzuki–Miyaura Cross-Coupling for Derivative Synthesis

For related compounds, Suzuki cross-coupling reactions are employed to attach boronic acid groups to aryl halides bearing carbamoyl substituents:

- 1-(4-bromobenzoyl)-1,3-dicyclohexylurea derivatives have been synthesized by palladium-catalyzed coupling of aryl bromides with arylboronic acids in dioxane/water mixtures.

- Catalysts such as Pd(PPh3)4 facilitate the coupling under reflux at ~80 °C with bases like potassium phosphate.

- This method allows the formation of diverse arylboronic acid derivatives with carbamoyl groups, providing a route adaptable to this compound synthesis.

| Reaction Component | Role |

|---|---|

| Aryl bromide (e.g., 4-bromobenzoyl derivative) | Electrophile |

| Arylboronic acid | Nucleophile |

| Pd(PPh3)4 catalyst | Facilitates cross-coupling |

| K3PO4 base | Deprotonates boronic acid |

| Dioxane/water solvent | Medium for reaction |

| Temperature ~80 °C | Reaction condition |

This approach is supported by recent research demonstrating moderate to good yields (30–78%) for related carbamoyl-arylboronic acid derivatives.

Purification and Characterization

After synthesis, purification typically involves:

- Recrystallization from suitable solvents.

- Chromatographic techniques such as column chromatography for isolating pure products.

- Characterization by NMR, IR, elemental analysis, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction with Borate | Mg chips, chlorinated aromatic, tri-n-butyl borate, acidolysis | High purity, high yield | Requires inert atmosphere, low temp control |

| Lewis Acid Catalyzed Boronation | Chlorobenzene, BCl3, AlCl3 catalyst, acid hydrolysis | Direct boronation on chlorobenzene | Catalyst handling, harsh conditions |

| Carbamoyl Group Introduction | Cyclohexyl isocyanate or carbamoyl chloride, DCC coupling | Mild conditions, versatile | Stepwise synthesis, purification needed |

| Suzuki–Miyaura Cross-Coupling | Pd catalyst, aryl bromide, arylboronic acid, base, dioxane/water | Allows diverse derivatives | Requires palladium catalyst, moderate yields |

Additional Notes on Stock Solution Preparation

For practical applications, this compound stock solutions are prepared with precise molarity calculations to ensure reproducibility in biological or chemical assays. For example, preparing 1 mM to 10 mM stock solutions in solvents such as DMSO, followed by dilution in PEG300, Tween 80, or corn oil for in vivo formulations, is standard practice.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding boronic alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Boronic esters and borates.

Reduction: Boronic alcohols.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Organic Synthesis

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid serves as a crucial building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules . This compound's ability to undergo various chemical transformations, such as oxidation and substitution, further enhances its utility in synthetic chemistry.

Biological Research

In biological contexts, this boronic acid derivative plays a significant role:

- Enzyme Inhibition Studies: The compound is utilized to study enzyme inhibition mechanisms, particularly regarding proteases. Its boronic acid group can form reversible covalent bonds with diols, making it useful for investigating carbohydrate-binding proteins .

- Protein-Ligand Interactions: Researchers employ this compound to explore interactions between proteins and ligands, which is critical for understanding biochemical pathways and developing targeted therapies .

Medicinal Chemistry

The potential therapeutic applications of this compound are noteworthy:

- Drug Development: Preliminary studies suggest that this compound may act as a lead in developing protease inhibitors and anticancer agents. Its structural features allow it to interact selectively with biological targets, enhancing its prospects as a therapeutic candidate .

- Biocompatibility: The compound's ability to form stable interactions with biomolecules positions it as a candidate for designing novel drugs aimed at specific diseases .

Industrial Applications

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes. The stringent control of reaction conditions during synthesis ensures high purity and yield, which are crucial for commercial applications .

Mechanism of Action

The mechanism of action of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the inhibition of enzymes and modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in the development of therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

Electron-Withdrawing Groups (EWGs) :

- 4-Chlorophenylboronic Acid : In Suzuki-Miyaura cross-coupling reactions, 4-chlorophenylboronic acid achieved 75% conversion with bromobenzene, compared to 98% conversion for unsubstituted phenylboronic acid. The chlorine EWG reduces transmetallation efficiency due to decreased electron density .

- Subject Compound : The 3-chloro substituent and bulky cyclohexylcarbamoyl group likely further hinder reactivity. For example, analogous bulky boronic acids (e.g., 4-formylphenylboronic acid) showed 63% conversion in similar reactions , suggesting steric effects dominate over electronic effects.

Boronic Esters vs. Free Acids :

β-Lactamase Inhibition :

- Chiral α-Amido-β-Triazolylethaneboronic Acids : These compounds (Ki = 0.004–0.008 µM ) replace phenyl rings with triazoles to enhance cell penetration and binding to serine β-lactamases .

- Subject Compound : The cyclohexylcarbamoyl group may impede enzyme binding due to steric bulk, though its carbamoyl moiety could engage in hydrogen bonding akin to triazoles.

Antiproliferative Effects :

Structural Analogues and Functional Group Variations

Chloro-Substituted Phenylboronic Acids :

- (3-Chloro-4-hydroxyphenyl)boronic Acid (CAS 182344-13-4): Similarity score 0.95 to the subject compound . The hydroxyl group enhances hydrogen bonding but lacks the carbamoyl group’s steric bulk.

- 3-Chloro-4-formylphenylboronic Acid (CAS 1072952-53-4): The formyl group increases reactivity in condensation reactions but reduces stability under aqueous conditions .

Carbamoyl Derivatives :

HDAC Inhibition :

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Subject Compound : The 3-chloro-4-substituted geometry may align with HDAC active sites, but steric hindrance could limit efficacy.

Biological Activity

(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a chloro substituent and a cyclohexylcarbamoyl group. With the molecular formula and a molecular weight of , this compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with target biomolecules. The boronic acid moiety interacts with diols and other nucleophiles, facilitating enzyme inhibition and modulation of biological pathways. This interaction is particularly significant in the context of protease inhibition, where it can influence cellular processes related to cancer progression and other diseases .

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, are effective in inhibiting various enzymes. The compound has been studied for its potential to inhibit serine proteases and other key enzymes involved in disease mechanisms. The reversible binding nature allows for modulation of enzyme activity without permanent alteration of the target protein .

2. Cancer Therapy

The compound shows promise in cancer therapy, particularly as an anticancer agent. Its structural characteristics enable it to act similarly to established anticancer drugs like bortezomib, which targets the proteasome pathway. In vitro studies have demonstrated its efficacy against several cancer cell lines, including prostate cancer (PC-3 and LAPC-4) and liver cancer (HepG2) .

Case Study 1: Inhibition of Prostate Cancer Cell Lines

A study investigated the effects of this compound on human prostate cancer cell lines. The compound was tested using the CellTiter 96 assay over a 24-hour incubation period. Results indicated significant anti-proliferative activity against both androgen-dependent and independent prostate cancer cells, suggesting potential as a therapeutic agent .

Case Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies revealed that the boronic acid functionality could mimic interactions typically associated with nitro groups in drug design, enhancing binding affinity and specificity towards androgen receptors .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3-Chloro-4-(cyclopropylcarbamoyl)phenyl)boronic acid | Cyclopropyl group | Potentially different biological activity |

| Phenylboronic acid | Simple phenolic structure | Baseline for comparing reactivity |

| Bortezomib | Boronate ester | Established anticancer drug with known efficacy |

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of boronic acids, highlighting the significance of this compound within this class.

Q & A

Q. What synthetic strategies are recommended for introducing the cyclohexylcarbamoyl group into chlorophenylboronic acid derivatives?

The cyclohexylcarbamoyl group can be introduced via a two-step process: (i) coupling of 3-chloro-4-aminophenylboronic acid with cyclohexyl isocyanate under mild basic conditions (e.g., pyridine or DMAP) to form the urea intermediate, followed by (ii) oxidation or hydrolysis to stabilize the carbamoyl moiety. Alternative routes may involve Pd-catalyzed cross-coupling reactions using pre-functionalized boronic esters .

Q. How can the purity of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid be rigorously assessed?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended for detecting trace impurities (e.g., residual boronic acids or carboxy derivatives). Method validation should include limits of detection (LOD < 0.1 ppm) and quantification (LOQ < 1 ppm), with mobile phases optimized for boronic acid retention (e.g., ammonium acetate buffer with methanol gradient) .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : B NMR to confirm boronic acid integrity (δ ~30 ppm for trigonal planar boron).

- FT-IR : B–O stretching (~1350 cm) and N–H bending (amide I/II bands at ~1650/1550 cm).

- X-ray crystallography : For unambiguous confirmation of stereochemistry (ORTEP-3 software recommended for visualization) .

Advanced Research Questions

Q. How does the cyclohexylcarbamoyl moiety influence the compound’s reactivity in Suzuki-Miyaura couplings?

The carbamoyl group can sterically hinder transmetallation steps, reducing coupling efficiency. Optimization strategies include:

Q. What mechanistic insights explain the biological activity of boronic acid derivatives as tubulin polymerization inhibitors?

The boronic acid group acts as a hydrogen-bond acceptor, disrupting tubulin’s GTP-binding pocket. Comparative studies show that replacing hydroxyl groups with boronic acid in combretastatin analogs enhances binding affinity (IC values: 21–22 μM for tubulin inhibition vs. >100 μM for carboxylic acid derivatives). Apoptosis induction (e.g., FACScan analysis) correlates with mitochondrial membrane depolarization .

Q. How can computational modeling predict mutagenicity risks of boronic acid impurities?

Density functional theory (DFT) calculations assess electrophilicity (via LUMO energies) and metabolic activation pathways. For example, carboxy-phenylboronic acid derivatives show higher mutagenic potential due to reactive quinone intermediates. Structural alerts are identified using OECD QSAR Toolbox .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist regarding the hydrolytic stability of arylboronic acids under physiological conditions?

Discrepancies arise from pH-dependent equilibria between trigonal (boronic acid) and tetrahedral (boronate ester) forms. At physiological pH (7.4), boronic acids with electron-withdrawing groups (e.g., chloro, carbamoyl) exhibit enhanced stability (half-life >24 h in PBS). Instability in acidic media (e.g., lysosomal pH 4.5) can be mitigated via prodrug strategies (e.g., boronic ester masking) .

Q. How to resolve low yields in amidation reactions involving boronic acid precursors?

Common pitfalls include:

- Competitive protodeboronation : Minimized by using anhydrous solvents (e.g., THF) and avoiding strong acids.

- Side reactions with boronic acid : Employ orthogonal protecting groups (e.g., MIDA boronate) during amide coupling. Validation via B NMR is critical to monitor boronic acid integrity post-reaction .

Application-Driven Methodologies

Q. What strategies enable the integration of this compound into glucose-responsive drug delivery systems?

The boronic acid moiety forms reversible complexes with diols (e.g., glucose). For hydrogel synthesis:

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

- Lipophilicity : Introduce alkyl chains (e.g., methyl groups) to increase logP (target range: 2–3).

- Molecular weight : Maintain <500 Da via substituent trimming.

- In silico screening : Use PAMPA-BBB models to predict permeability.

Preclinical validation via LC-MS/MS quantification in rodent brain homogenates is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.